Vanillylmandelic acid Vanillylmandelic acid Vanillylmandelic acid is an aromatic ether that is the 3-O-methyl ether of 3,4-dihydroxymandelic acid. It has a role as a human metabolite. It is an aromatic ether, a 2-hydroxy monocarboxylic acid and a member of phenols. It is functionally related to a mandelic acid. It is a conjugate acid of a vanillylmandelate.
Vanillylmandelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Vanillylmandelic acid is a natural product found in Homo sapiens, Pogostemon cablin, and Phaseolus vulgaris with data available.
Vanillylmandelic Acid is an aromatic ether that is a product of catecholamine metabolism. Vanillylmandelic acid may be a used as marker for tumors that secrete catecholamines, such as neuroblastoma or pheochromocytoma.
A 3-O-methyl ether of 3,4-dihydroxymandelic acid. It is an end-stage metabolite of CATECHOLAMINES; EPINEPHRINE; and NOREPINEPHRINE.
Brand Name: Vulcanchem
CAS No.: 55-10-7
VCID: VC21339307
InChI: InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
SMILES: COC1=C(C=CC(=C1)C(C(=O)O)O)O
Molecular Formula: C9H10O5
Molecular Weight: 198.17 g/mol

Vanillylmandelic acid

CAS No.: 55-10-7

Cat. No.: VC21339307

Molecular Formula: C9H10O5

Molecular Weight: 198.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Vanillylmandelic acid - 55-10-7

CAS No. 55-10-7
Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
IUPAC Name 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
Standard InChI Key CGQCWMIAEPEHNQ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(C(=O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C(C(=O)O)O)O
Appearance Solid powder

Chemical Structure and Properties

Vanillylmandelic acid, also known as 4-hydroxy-3-methoxymandelic acid, is an organic compound belonging to the class of methoxyphenols. Its chemical formula is C9H10O5 with a molecular weight of 198.1727 g/mol . The IUPAC name for VMA is 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, and it presents as a white to off-white powder in its pure form .

The physical properties of VMA include:

PropertyValue
Molecular FormulaC9H10O5
Average Molecular Weight198.1727 g/mol
AppearanceWhite powder
Melting Point133°C (271°F; 406 K)
SolubilityEasily soluble in acetone and water; slightly soluble in ether and acetonitrile; poorly soluble in benzene
Sensitive toLight
Recommended Storage2-8°C

From a structural perspective, VMA contains a benzene ring with hydroxyl and methoxy substituents, along with a side chain containing carboxylic acid and hydroxyl groups. This structure enables its biological activity and its use as an intermediate in synthetic pathways .

Biochemical Pathways and Metabolism

Vanillylmandelic acid represents the final metabolite in the catecholamine degradation pathway, which includes epinephrine and norepinephrine . These catecholamines are produced in the adrenal medulla and serve as critical neurotransmitters and hormones involved in the stress response.

The biochemical pathway leading to VMA production involves several steps:

  • Epinephrine and norepinephrine undergo metabolism to their respective metanephrines

  • These metanephrines are further metabolized to 3-methoxy-4-hydroxyphenylglycolaldehyde

  • The aldehyde is then oxidized to vanillylmandelic acid through the action of aldehyde dehydrogenase enzymes

Several enzymes are involved in this cascade, including:

EnzymeRole in VMA Metabolism
Catechol O-methyltransferaseConverts 3,4-dihydroxymandelic acid to VMA
Aldehyde dehydrogenase (ALDH3A1)Oxidizes 3-methoxy-4-hydroxyphenylglycolaldehyde to VMA
Aldehyde dehydrogenase family 1 member A3Alternative enzyme for oxidizing the aldehyde intermediate
Aldehyde dehydrogenase family 3 members B1/B2Additional enzymes involved in the final oxidation step

The metabolic fate of catecholamines is partitioned, with dopamine primarily metabolizing to homovanillic acid (HVA), while norepinephrine and epinephrine follow the pathway to VMA .

Analytical Methods for VMA Detection

Several analytical methods have been developed for the detection and quantification of VMA in biological specimens, particularly urine. The most common methods include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A rapid and sensitive method for VMA detection involves LC-MS/MS analysis. This approach allows for direct analysis without extensive sample preparation, using multiple-reaction monitoring mode with specific transitions at m/z 197.0→137.0 for VMA and 200.0→140.0 for the deuterated internal standard . This method demonstrates:

  • Linearity from 1.0 to 250.0 μM with CVs ≤3.12%

  • Lowest limit of quantification (LLOQ) of 0.125 μmol/L

  • Lower limit of detection (LOD) of 0.025 μmol/L

  • Intra-assay and inter-assay imprecision values below 2.11%

Column Chromatography

Traditional methods include column chromatography, which while less sensitive than newer technologies, remains in use in some clinical settings .

Voltammetric Methods

Recent advances include voltammetric detection using urea-derivative-modified graphite electrodes. This approach allows detection of VMA and HVA at concentrations as low as 1.99 × 10^-5 M with recovery rates of 110-115% .

Clinical Significance

Diagnostic Applications

VMA serves as a critical biomarker for several pathological conditions:

Neuroblastoma

As the most common extracranial solid tumor in childhood, neuroblastomas frequently present with elevated urinary VMA. Studies have demonstrated VMA's high diagnostic value with:

  • 91% sensitivity

  • 94.4% specificity

  • 97.8% positive predictive value

  • 85% negative predictive value at cutoff levels of 7mg/ml of creatinine

Pheochromocytoma

VMA testing is fundamental in diagnosing pheochromocytoma, a catecholamine-secreting tumor of the adrenal gland. Elevated levels are typically several-fold higher than the upper reference limit in affected patients .

Hypertension

Recent research has identified VMA as a potential biomarker for hypertension. Studies using explainable artificial intelligence have ranked VMA as a top metabolite (importance score 1.00) associated with stage 1 hypertension. Statistical analysis showed significant differences in VMA levels between hypertensive patients (mean 1.198 ± 0.36) and controls (mean 0.97 ± 0.31) with a t-statistic of 7.09 and p-value < 0.00000001 .

Reference Ranges

VMA excretion varies by age and is typically measured in 24-hour urine collections:

Age GroupReference Range
Adult/elderly< 6.8 mg/24 hr or < 35 μmol/24 hr
Adolescent1-5 mg/24 hr
Child1-3 mg/24 hr
Infant< 2 mg/24 hr
Newborn< 1 mg/24 hr

For random urine samples, the VMA/creatinine ratio is used, particularly in pediatric populations, with values typically ranging from 0.0 to 10.0 .

Chemical Synthesis

Vanillylmandelic acid has commercial significance as an intermediate in the production of artificial vanilla flavorings. The most efficient synthetic pathway for producing DL-VMA involves:

  • Slow addition of ice-cold, aqueous glyoxylic acid to an ice-cold alkaline solution of guaiacol

  • Efficient mechanical stirring during the condensation reaction

  • Acidification with concentrated hydrochloric acid

  • Extraction and purification steps

This one-step condensation procedure yields VMA in 68-75% yield, a significant improvement over earlier methods that achieved only 28% yield. The product presents as almost colorless crystals with a melting point of 128-130°C .

Interfering Factors and Considerations

Several factors can affect VMA measurements and should be considered in clinical interpretation:

Interfering FactorEffect on VMA Levels
Extreme anxiety or stressSlight to moderate increase
Essential hypertensionModerate increase
Intense physical exerciseTemporary elevation
Certain medicationsVariable effects
Generalized anxiety disorderSignificant elevation (mean 15.39 ± 1.59 mg/day vs. 7.16 ± 0.63 mg/day in controls)

These factors highlight the importance of proper patient preparation and consideration of the clinical context when interpreting VMA results .

Recent Research Developments

Metabolomics Profiling

Advanced metabolomics techniques have positioned VMA as a critical biomarker in various conditions. In a recent study examining metabolic signatures in a Qatari population, VMA emerged as the top metabolite marker for hypertension with an importance score of 1.00, followed by N-stearoyl-sphingosine (0.68) and other metabolites .

Analytical Innovations

The development of voltammetric detection methods using urea-derivative-modified graphite electrodes represents an advancement in VMA detection technology. This method allows simultaneous detection of VMA and HVA with improved sensitivity, which could enhance diagnostic capabilities in clinical settings .

Clinical Applications Beyond Oncology

While traditionally associated with neuroendocrine tumors, recent research has expanded VMA's clinical utility to other areas:

  • Anxiety disorders: Studies show significantly higher VMA levels in patients with generalized anxiety disorder (15.39 ± 1.59 mg/day) compared to healthy controls (7.16 ± 0.63 mg/day), p=0.001

  • Metabolic disorders: VMA has been linked to tyrosinemia type I and other inborn errors of metabolism

  • Colorectal cancer: Emerging associations between altered VMA metabolism and colorectal neoplasia

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